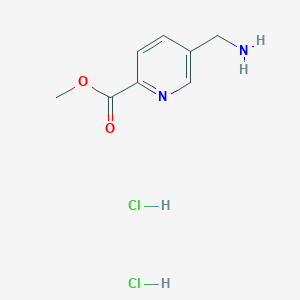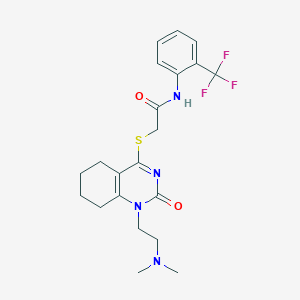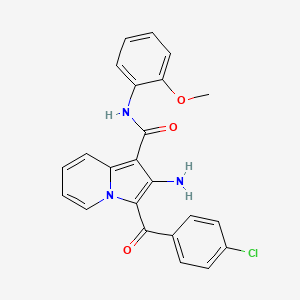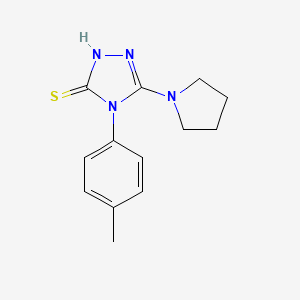
2-(1-Aminocyclopropyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminocyclopropyl)acetic acid hydrochloride is a compound with the CAS Number: 139132-50-6 . It has a molecular weight of 151.59 . It is stored at room temperature and is typically in solid form .
Molecular Structure Analysis
The molecular formula of 2-(1-Aminocyclopropyl)acetic acid is C5H9NO2 . The InChI code is 1S/C5H9NO2.ClH/c6-5(1-2-5)3-4(7)8;/h1-3,6H2,(H,7,8);1H .Physical And Chemical Properties Analysis
2-(1-Aminocyclopropyl)acetic acid hydrochloride is a solid at room temperature . It has a molecular weight of 151.59 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-(1-Aminocyclopropyl)acetic acid and its derivatives are actively researched in the context of synthesizing new compounds with potential biological activity. The amino acid [1-(aminomethyl)cyclohexyl]acetic acid, similar in structure, was used to produce a Schiff base ligand, which was then reacted with metal ions to form compounds with promising antioxidant properties and selective xanthine oxidase inhibitory studies. These compounds were thoroughly characterized using spectroscopic methods and single crystal diffraction, highlighting the interest in the structural and functional characterization of such compounds (Ikram et al., 2015).
Stress Alleviation in Agriculture
The derivative 1-Aminocyclopropane-1-carboxylic acid is a significant molecule in the plant world, acting as a precursor to ethylene, a crucial plant hormone. Research has shown its importance in mitigating stress in plants. For instance, ACC deaminase-producing beneficial rhizobacteria were applied to Panicum maximum exposed to salt and drought stress. This application significantly enhanced the plant's growth, water conservation, and membrane stability, showcasing the potential of these compounds in improving agricultural resilience against environmental stresses (Tiwari et al., 2018).
Biochemical and Physiological Studies
The conformational characteristics of 1-Aminocyclopropanecarboxylic acid, another derivative, were studied to understand its role in the design of peptide and protein surrogates. These studies are crucial for advancing our understanding of protein structures and could have implications in the design of new drugs or therapeutic agents (Gómez-catalán et al., 2000).
Advanced Material Development
In a more applied context, chitosan-1-(mercaptomethyl)-cyclopropane acetic acid copolymer was synthesized and characterized for its rheological properties and antibacterial capability. The study demonstrated that this novel material exhibited better antibacterial ability than unmodified chitosan, showing the potential of 2-(1-Aminocyclopropyl)acetic acid derivatives in the development of new materials with specific functional properties (Luo et al., 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(1-Aminocyclopropyl)acetic acid, also known as 1-Aminocyclopropane-1-carboxylic acid (ACC), is the enzyme ACC synthase (ACS) . ACS catalyzes the conversion of S-Adenosyl methionine (SAM) to ACC , which is a precursor for ethylene .
Mode of Action
ACC interacts with its target, ACS, to produce ethylene . Ethylene is a gaseous plant hormone that plays a crucial role in plant developmental, defense, and symbiotic programs . ACC can also be metabolized by bacteria using ACC-deaminase, which promotes plant growth and lowers stress susceptibility .
Biochemical Pathways
The biochemical pathway involving ACC starts with the conversion of the amino acid methionine to SAM by SAM-synthetase (SAMS) . SAM is then converted to ACC by ACS . ACC is subsequently converted into ethylene by ACC-oxidase .
Pharmacokinetics
It is known that acc is subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses . The pharmacokinetics of similar compounds is often described by the LADME model, which describes the Liberation, Absorption, Distribution, Metabolism, and Elimination of a drug .
Result of Action
The result of ACC’s action is the production of ethylene, which has profound effects on plants . Ethylene regulates various aspects of plant growth and development, including fruit ripening, flower wilting, and leaf fall . It also plays a role in plant responses to environmental stress .
Action Environment
Environmental factors can influence the action of ACC. For example, ACC can be metabolized by bacteria using ACC-deaminase, which can favor plant growth and lower stress susceptibility . Additionally, the activity of ACC can be induced by ethylene, and its activity correlates with the increase in ethylene production during climacteric ripening of tomato .
Propiedades
IUPAC Name |
2-(1-aminocyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(1-2-5)3-4(7)8/h1-3,6H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXPCZIAOHMCKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclopropyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2393214.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2393216.png)
![8-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2393217.png)



![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)
![4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2393225.png)
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-phenethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2393227.png)
![2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393229.png)

